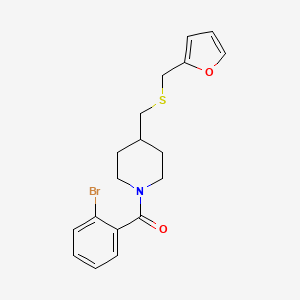

![molecular formula C9H8ClNO B2917110 7-(Chloromethyl)-2-methylbenzo[d]oxazole CAS No. 1804035-43-5](/img/structure/B2917110.png)

7-(Chloromethyl)-2-methylbenzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

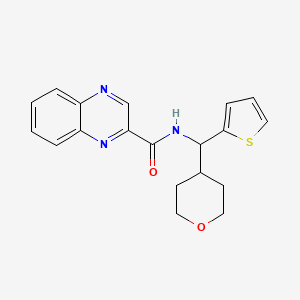

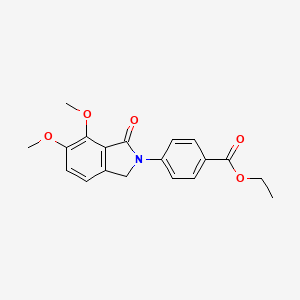

“7-(Chloromethyl)-2-methylbenzo[d]oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom .

Synthesis Analysis

The synthesis of oxazoles, including “7-(Chloromethyl)-2-methylbenzo[d]oxazole”, can be achieved through various methods . One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . In the formation of intermediates, the stirred solution of 2-aminophenol in 4N HCl solution underwent cyclization via stirring at the refluxing temperature over a pre-heated sand bath to access the formation of benzoxazole-based intermediate .Molecular Structure Analysis

The molecular structure of “7-(Chloromethyl)-2-methylbenzo[d]oxazole” consists of a benzene ring fused with an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom . The compound also contains a chloromethyl group and a methyl group attached to the benzene ring .Chemical Reactions Analysis

Oxazoles, including “7-(Chloromethyl)-2-methylbenzo[d]oxazole”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, which are preferred at the 5th position of the ring . These reactions occur readily when the ring is activated with electron-donating substituents .科学的研究の応用

Fluorescent and Colorimetric Sensor for Hg2+ : A study by Ruan, Maisonneuve, and Xie (2011) demonstrated the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in an aqueous solution. This compound facilitated naked-eye detection of Hg2+ due to significant fluorescence quenching and a notable red shift in both absorption and fluorescence spectra (Yi-Bin Ruan, S. Maisonneuve, & Juan Xie, 2011).

Synthesis of Heterocyclic Compounds : Jutzi and Gilge (1983) researched the synthesis of new N-methylimidazoles, oxazoles, and thiazoles by reacting heterocyclic substituted silanes and stannanes with corresponding acid chlorides. This study contributes to the understanding of chemical reactions and product formation in organic chemistry (P. Jutzi & U. Gilge, 1983).

Antifungal Activity and Molecular Modeling : Rossello et al. (2002) synthesized new oxime ethers of types 7 and 8, demonstrating antifungal properties against Candida strains. This research has implications for the development of antifungal agents and contributes to the understanding of molecular interactions in pharmacology (A. Rossello et al., 2002).

Antimicrobial and Antitumor Agents : El-masry, Fahmy, and Abdelwahed (2000) explored the synthesis of benzimidazole derivatives, which showed potential antimicrobial activities. Such studies are crucial in the search for new antimicrobial and antitumor compounds (A. El-masry, H. Fahmy, & S. Abdelwahed, 2000).

Cancer Research and Prodrug Modification : Stevens et al. (1984) investigated the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates, leading to compounds with curative activity against leukemia. This research contributes to cancer drug development and understanding of prodrug modifications (M. Stevens et al., 1984).

作用機序

Target of Action

Oxazole derivatives are known to interact with various enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic effects .

Mode of Action

Oxazole derivatives are known to bind to biological systems via numerous non-covalent interactions . This binding can lead to changes in the function of the target proteins, thereby affecting cellular processes.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely, leading to diverse biological activities.

Result of Action

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antidiabetic effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.

特性

IUPAC Name |

7-(chloromethyl)-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXMMIZJXQCTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Chloromethyl)-2-methylbenzo[d]oxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917027.png)

![2-[(2-Phenoxyethyl)thio]benzoic acid](/img/structure/B2917029.png)

![4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2917030.png)

![5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2917033.png)